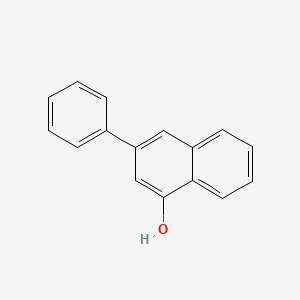

3-Phenylnaphthalen-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

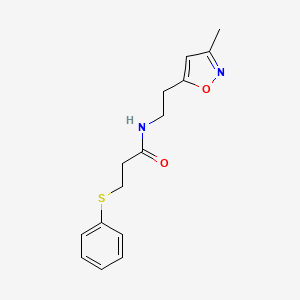

3-Phenylnaphthalen-1-ol is an organic compound with the CAS Number: 30069-65-9 . It has a molecular weight of 220.27 and its IUPAC name is 3-phenyl-1-naphthol . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of 3-Phenylnaphthalen-1-ol involves the reaction of 3-Bromo-1-hydroxynaphthalene and Phenylboronic acid . The reaction is terminated, the organic layer is separated and the aqueous layer is extracted twice with 1 L of toluene. The collected organic layer is concentrated under reduced pressure and recrystallized from toluene and methanol to obtain the product .Molecular Structure Analysis

The molecular formula of 3-Phenylnaphthalen-1-ol is C16H12O . The InChI Code is 1S/C16H12O/c17-16-11-14 (12-6-2-1-3-7-12)10-13-8-4-5-9-15 (13)16/h1-11,17H .Physical And Chemical Properties Analysis

3-Phenylnaphthalen-1-ol has a melting point of 96-97.5 °C and a boiling point of 417.4±24.0 °C . Its density is predicted to be 1.176±0.06 g/cm3 .科学的研究の応用

Antimicrobial Agent Synthesis

A study by Kottapalle & Shinde (2021) focused on synthesizing derivatives of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol. The compounds exhibited good antibacterial and antifungal activity, with certain derivatives showing activity comparable to standard drugs like fluconazole against specific pathogens (Kottapalle & Shinde, 2021).

Heat Transfer Fluids in Energy Applications

McFarlane et al. (2010) evaluated phenylnaphthalenes, including 1-phenylnaphthalene, for their suitability as heat transfer fluids in high-temperature energy applications. The study highlighted their low vapor pressure, high critical temperature, and resistance to thermal decomposition, which may make them suitable for applications up to 800 K (McFarlane et al., 2010).

Fluorescent Biomarkers

In a study by Magar, Edison, & Lee (2017), the synthesis of functionalized biarylols through Fe(OTf)3-catalyzed direct arylation of 1-diazonaphthalen-2(1H)-ones with arenes was achieved. The synthesized compounds, including 1-arylnaphthalen-2-ols, exhibited potential as fluorescent biomarkers for confocal imaging of clone cells (Magar et al., 2017).

Photophysics Research

Jockusch et al. (1997) investigated the photophysics of phosphine oxides using 1-phenylnaphthalene as a selective triplet quencher. The study provided insights into the α-cleavage and photochemical behaviors of these compounds, contributing to the understanding of their photophysical properties (Jockusch et al., 1997).

Safety and Hazards

特性

IUPAC Name |

3-phenylnaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPYOCUYNJWAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)

![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)

![2-[4-(2-Fluorophenyl)-1-piperazinyl]quinoxaline](/img/structure/B2419457.png)

![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2419468.png)